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Compound of Interest

Compound Name: Nadifloxacin

Cat. No.: B1676911 Get Quote

Nadifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic distinguished by its

synthetic, tricyclic benzoquinolizine skeleton.[1][2] Clinically, it is primarily formulated for topical

application to treat acne vulgaris and other bacterial skin infections.[1][3][4] Its efficacy stems

from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA

replication and synthesis, thereby exerting a bactericidal effect against a range of Gram-

positive and Gram-negative bacteria, including Propionibacterium acnes and Staphylococcus

aureus.[1][4][5]

For the formulation scientist and drug development professional, the clinical success of a

molecule like nadifloxacin is intrinsically linked to its fundamental physicochemical properties.

These characteristics govern its behavior in various solvents, its ability to permeate biological

membranes, its stability in formulations, and ultimately, its bioavailability at the target site. This

guide provides a detailed exploration of the core physicochemical attributes of nadifloxacin,

with a primary focus on its solubility profile. We will delve into the experimental methodologies

used for its characterization, explaining the scientific rationale behind these techniques, and

discuss how its inherent properties influence formulation strategies.

Core Physicochemical Characteristics
A thorough understanding of a drug's intrinsic properties is the foundation of rational drug

development. These parameters are not mere data points but clues to the molecule's behavior

and potential challenges in formulation.

Molecular Structure and Identity
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Nadifloxacin's chemical identity is defined by its unique structure, which is the source of its

therapeutic activity and its physicochemical nature.

IUPAC Name: 7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-

azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid[6]

CAS Number: 124858-35-1[6][7]

Molecular Formula: C₁₉H₂₁FN₂O₄[5][6][8]

Molecular Weight: 360.38 g/mol [1][7] (also reported as 360.4 g/mol [5][6][8])

The structure features a carboxylic acid group, a tertiary amine within the piperidinyl ring, and a

ketone, making it a zwitterionic molecule at physiological pH. The fluorine atom at the C-7

position is characteristic of many potent fluoroquinolones.

Physical State and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its

handling, stability, and dissolution characteristics.

Appearance: Nadifloxacin typically presents as a white to off-white or yellow crystalline

solid.[7] Microscopic analysis has revealed a needle-shaped crystal morphology.[2]

Melting Point: The melting point is reported in the range of 245–247°C, with decomposition.

[7] Another study reports a melting point of 247°C.[9] It is important to note that thermal

analysis techniques like Differential Scanning Calorimetry (DSC) can provide more precise

characterization. For instance, a study on a nadifloxacin co-crystal reported the melting

point of the pure drug to be 478.9 K (205.75 °C), highlighting that values can vary depending

on the analytical method and the crystal form.[10]

Partition Coefficient and Ionization Constant

The lipophilicity and ionization state of a drug are paramount for predicting its absorption and

distribution.
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LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a drug.

The calculated XLogP3 value for nadifloxacin is 2.9, suggesting it is a moderately lipophilic

compound.[6][8][11] Another source reports a Log P value of 2.47.[12] This lipophilicity is

essential for its penetration into the pilosebaceous units in the skin to treat acne.

pKa (Acid Dissociation Constant): The predicted pKa for nadifloxacin is 5.55 ± 0.40.[7] This

value likely corresponds to the carboxylic acid group. The presence of both an acidic

carboxylic group and a basic piperidinyl nitrogen means its net charge and, consequently, its

solubility, will be highly dependent on the pH of the surrounding medium.

Summary of Core Physicochemical Properties
Property Value Source(s)

Molecular Formula C₁₉H₂₁FN₂O₄ [5][6][8]

Molecular Weight 360.38 - 360.4 g/mol [1][6][7][8]

Appearance White to yellow crystalline solid [7]

Melting Point
245-247°C (with

decomposition)
[7][9]

LogP 2.47 - 2.9 [8][12]

pKa (Predicted) 5.55 ± 0.40 [7]

Solubility Profile of Nadifloxacin
The solubility of nadifloxacin is a critical parameter that dictates its formulation possibilities

and bioavailability. Its poor aqueous solubility is a well-documented challenge that necessitates

advanced formulation strategies for effective delivery.[12][13][14]

Solubility in Various Solvents

Nadifloxacin exhibits a classic profile of a lipophilic drug, with poor solubility in aqueous media

and better solubility in certain organic solvents.

Aqueous Solubility: It is generally described as "insoluble" or having "poor" solubility in water.

[1][3][4][12]
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Polar Organic Solvents:

Ethanol: Insoluble, with one source quantifying it at approximately 0.25 mg/mL.[1][3][5]

Methanol: Described as soluble or sparingly soluble, especially with heating.[7][9]

Aprotic Organic Solvents:

DMSO: Freely soluble, with reported values of ≥14.3 mg/mL, 20 mg/mL, and 25 mg/mL.[3]

[4][5]

Dimethyl Formamide (DMF): Soluble, at approximately 25 mg/mL.[5]

Quantitative Solubility Data
Solvent Solubility Source(s)

Water Insoluble / < 0.1 mg/mL [1][3][4]

Ethanol Insoluble / ~0.25 mg/mL [1][3][5]

DMSO ≥14.3 - 25 mg/mL [3][4][5]

Dimethyl Formamide ~25 mg/mL [5]

Transcutol P ~7.1 mg/mL [12]

Capryol 90 ~2.1 mg/mL [12]

Factors Influencing Nadifloxacin Solubility
The solubility of a drug is not a fixed number but a dynamic property influenced by several

environmental and structural factors.[15]

1. pH: As a zwitterionic compound with an acidic pKa around 5.55, nadifloxacin's solubility is

expected to be lowest near its isoelectric point and increase significantly at pH values above

and below this point.

In acidic media (pH < pKa): The carboxylic acid group is protonated (-COOH), while the

piperidinyl nitrogen can be protonated, leading to a net positive charge and the formation of

a more soluble salt.
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In alkaline media (pH > pKa): The carboxylic acid group deprotonates to form a carboxylate

salt (-COO⁻), which is more water-soluble.

2. Solid-State Properties (Polymorphism & Co-crystals): The arrangement of molecules in the

crystal lattice affects the energy required to break the lattice and dissolve the substance.

Crystal Form: Studies on nadifloxacin creams have shown that the drug can precipitate out

of the formulation as needle-shaped crystals, indicating that the solubility limit can be easily

exceeded and that physical stability is a concern.[2] This also suggests the potential for

different polymorphic forms, which would have different solubilities.

Co-crystals: A proven strategy to enhance the solubility of poorly soluble drugs is the

formation of co-crystals.[10] A 2:1 co-crystal of nadifloxacin with oxalic acid has been

successfully synthesized.[10][16] Such multi-component crystals modify the crystal lattice

energy, often leading to improved solubility and dissolution rates compared to the parent API.

[10]

3. Temperature: For most endothermic dissolution processes, solubility increases with

temperature.[15] While specific data for nadifloxacin is scarce, this general principle applies

and can be leveraged during formulation processes, such as dissolving the drug in a heated

solvent before incorporation into the final dosage form.

Experimental Methodologies for Physicochemical
Characterization
The data presented in this guide are derived from specific, validated analytical methods.

Understanding these protocols is crucial for reproducing results and developing new analytical

procedures.

Protocol 1: Equilibrium Solubility Determination (Shake-
Flask Method)
This is the gold standard method for determining the intrinsic solubility of a compound in a

given solvent.
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Causality and Rationale: The shake-flask method is chosen because it allows the system to

reach thermodynamic equilibrium, ensuring that the measured concentration represents the

true maximum solubility of the most stable solid form under the specified conditions. The 24-48

hour agitation period provides sufficient time for the dissolution process to complete.

Centrifugation is a critical step to separate undissolved solids from the saturated solution,

preventing artificially high readings.

Step-by-Step Methodology:

Preparation: Add an excess amount of nadifloxacin powder to a known volume of the

selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g.,

glass vial). The excess solid is crucial to ensure a saturated solution is achieved.

Equilibration: Place the container in a constant-temperature water bath shaker (e.g., 25°C or

37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is

reached.

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 5000 rpm

for 10 minutes) to pellet the undissolved solid.[12]

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant.

Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol) to bring the

concentration within the linear range of the analytical method.

Quantification: Analyze the concentration of nadifloxacin in the diluted sample using a

validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

Protocol 2: Analytical Quantification by UV-Vis
Spectrophotometry
A rapid and straightforward method for quantifying nadifloxacin, especially for solubility and

dissolution studies.

Causality and Rationale: This method is based on the Beer-Lambert law, which states that the

absorbance of a solution is directly proportional to the concentration of the analyte. It is

selected for its simplicity and speed. The choice of wavelength (λmax) is critical; analysis at the
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wavelength of maximum absorbance provides the highest sensitivity and minimizes

interference. For nadifloxacin in methanol, the λmax is reported to be around 296 nm.[9][17]

Step-by-Step Methodology:

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up.

λmax Determination: Prepare a dilute solution of nadifloxacin in the chosen solvent (e.g., 10

µg/mL in methanol). Scan the solution across a UV range (e.g., 200-400 nm) to determine

the wavelength of maximum absorbance (λmax).[9]

Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4,

6, 8, 10 µg/mL) from a stock solution.

Measurement: Measure the absorbance of each standard solution at the predetermined

λmax, using the pure solvent as a blank.

Data Analysis: Plot a graph of absorbance versus concentration. The resulting linear

regression equation (y = mx + c) is used to calculate the concentration of unknown samples

based on their measured absorbance.

Protocol 3: Analytical Quantification by High-
Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantification in complex matrices and for stability-indicating

assays due to its high specificity and sensitivity.

Causality and Rationale: HPLC separates components of a mixture based on their differential

partitioning between a stationary phase (the column) and a mobile phase. This separation

capability allows for the accurate quantification of the analyte even in the presence of

impurities, degradation products, or formulation excipients. A reverse-phase C18 column is

commonly used, which separates molecules based on their hydrophobicity.

Example HPLC Method Parameters:

Column: Zorbax SB C18 (150 × 4.6 mm, 5 µm particle size)[18][19]
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Mobile Phase: A mixture of 0.05% v/v trifluoroacetic acid in water and acetonitrile (e.g., 70:30

v/v)[18][19]

Flow Rate: 1.0 mL/min[18][19]

Detection: UV detector at 237 nm[18][19]

Retention Time: Approximately 10.5 minutes under these conditions[18][19]

Visualizing Experimental Workflows
Diagrams can clarify complex experimental sequences. Below are Graphviz representations of

the key protocols.

Shake-Flask Solubility Workflow

Add Excess Drug
to Solvent

Agitate at Constant Temp
(24-48h)

Centrifuge to
Separate Solid

Withdraw & Dilute
Supernatant

Quantify by
HPLC or UV-Vis
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Caption: Workflow for Equilibrium Solubility Determination.
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Caption: Workflow for HPLC-based Quantification.
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Formulation Strategies to Overcome Solubility
Challenges
The poor aqueous solubility of nadifloxacin is a significant hurdle for formulation, particularly

for applications beyond topical creams. Researchers have explored several strategies to

enhance its solubility and delivery.

Microemulsions: Microemulsion systems, composed of oil, water, a surfactant, and a co-

surfactant, can significantly increase the solubility of lipophilic drugs.[12][13] Studies have

successfully formulated nadifloxacin into microemulsion gels, which showed enhanced skin

permeation compared to conventional creams.[12][13] The maximum solubility of

nadifloxacin in one optimized microemulsion system was found to be 0.25%.[12][13]

Chemical Modification (Glycosylation): Covalently attaching a sugar moiety to a drug

molecule is a classic prodrug strategy to improve water solubility. The synthesis of

nadifloxacin glycosides has been shown to dramatically improve aqueous solubility, with

calculated Log P values dropping from 1.79 for the parent drug to as low as 0.05 for a

hexose glycoside.[14] This modification opens the possibility for developing aqueous-based

formulations for different routes of administration.[14]

Conclusion
Nadifloxacin is a moderately lipophilic, crystalline solid with poor aqueous solubility, a

characteristic that defines its pharmaceutical development pathway. Its solubility is highly

dependent on pH, solvent polarity, and its solid-state form. The data and protocols summarized

in this guide underscore the importance of a thorough physicochemical characterization in drug

development. For researchers and scientists, overcoming the solubility limitations of

nadifloxacin through innovative formulation strategies like microemulsions, or chemical

modifications like co-crystallization and glycosylation, remains a key area of investigation to

unlock the full therapeutic potential of this effective antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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